Ethyl 2-methyl-2-(methyltellanyl)propanoate
Description
Properties
CAS No. |
474094-06-9 |
|---|---|
Molecular Formula |
C7H14O2Te |
Molecular Weight |
257.8 g/mol |
IUPAC Name |
ethyl 2-methyl-2-methyltellanylpropanoate |
InChI |
InChI=1S/C7H14O2Te/c1-5-9-6(8)7(2,3)10-4/h5H2,1-4H3 |
InChI Key |
ABGGCSBXAMRGQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)[Te]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for Ethyl 2-Methyl-2-(Methyltellanyl)Propanoate
Nucleophilic Substitution Using Organotellurium Reagents
The most well-documented synthesis involves a nucleophilic substitution reaction between ethyl 2-methyl-2-bromopropionate and methyltellurium species. According to EP 1 619 211 B1 , the process proceeds as follows:
Reactants :
- Ethyl 2-methyl-2-bromopropionate (1 equiv)
- Elemental tellurium (1.2 equiv)
- Sodium borohydride (NaBH₄, 2.5 equiv)
Solvent System : Ethanol (anhydrous)
Reaction Conditions :
- Temperature: 60°C
- Duration: 2 hours
- Atmosphere: Inert gas (nitrogen or argon)
Workup :
- Filtration to remove unreacted tellurium
- Extraction with dichloromethane
- Drying over magnesium sulfate
- Solvent evaporation under reduced pressure
This method achieves a 98% yield with >95% purity confirmed by gas chromatography (GC).
Table 1: Key Parameters for Nucleophilic Substitution Synthesis
| Parameter | Value |
|---|---|
| Starting Material | Ethyl 2-methyl-2-bromopropionate |
| Tellurium Source | Elemental tellurium |
| Reducing Agent | Sodium borohydride |
| Solvent | Ethanol |
| Reaction Temperature | 60°C |
| Reaction Time | 2 hours |
| Yield | 98% |
| Purity (GC) | >95% |
Alternative Pathways and Modifications
While the nucleophilic substitution route dominates industrial production, exploratory methods include:
Optimization of Reaction Parameters
Temperature and Time Dependence
Data from EP 1 619 211 B1 demonstrates that elevating temperatures beyond 60°C accelerates side reactions, reducing purity. Comparative experiments show:
Solvent Effects
Ethanol outperforms polar aprotic solvents (e.g., DMF) due to:
- Enhanced solubility of sodium borohydride
- Suppression of tellurium oxide formation
Analytical Characterization
Spectroscopic Methods
Applications in Polymer Chemistry
This compound serves as a living radical polymerization initiator for styrene and acrylate monomers. Key data from EP 1 619 211 B1 :
Table 2: Polymerization Performance Comparison
| Condition | Yield (%) | Mn (g/mol) | PDI |
|---|---|---|---|
| With Initiator (60°C) | 98 | 9,600 | 1.15 |
| Without Initiator | 98 | 16,300 | 2.10 |
The low polydispersity (PDI <1.2) confirms precise molecular weight control.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-2-(methyltellanyl)propanoate undergoes various chemical reactions, including:
Oxidation: The tellurium atom in the compound can be oxidized to higher oxidation states using oxidizing agents.
Reduction: The compound can be reduced to form tellurium-containing anions.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Tellurium-containing anions.
Substitution: Substituted esters and alcohols.
Scientific Research Applications
Chemistry: Ethyl 2-methyl-2-(methyltellanyl)propanoate is used as a precursor in the synthesis of other organotellurium compounds. It is also employed in controlled radical polymerization processes .
Biology and Medicine: Research is ongoing to explore the potential biological activities of organotellurium compounds, including their antioxidant and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including tellurium-based semiconductors and photovoltaic cells .
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(methyltellanyl)propanoate involves its interaction with molecular targets through its tellurium atom. The tellurium atom can undergo redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form tellurium-containing intermediates, which can interact with cellular components .
Comparison with Similar Compounds
Ethyl 3-(Methylthio)Propanoate
Key Differences :
- Substituent : Replaces -TeMe with a methylthio (-SMe) group.
- Applications : Found as a key aroma compound in pineapple pulp due to its volatility and fruity odor .
- Reactivity : Sulfur's lower atomic weight and smaller size enhance volatility compared to tellurium analogs, making it suitable for fragrance applications.
- Toxicity : Sulfur compounds are generally less toxic than tellurium derivatives, favoring their use in food and cosmetics.
Ethyl 2-Methyl-2-Phenylpropanoate
Key Differences :
Ethyl 2-Methyl-2-[5-(Trifluoromethyl)Thiophen-2-yl]Propanoate
Key Differences :
- Substituent : Features a trifluoromethyl-thiophene group.
- Applications : Serves as a precursor for hydrazide derivatives in medicinal chemistry (e.g., human 11β-HSD1 inhibitors) .
- Electronic Effects : The electron-withdrawing -CF₃ group and thiophene ring enhance electrophilic reactivity, contrasting with the redox-active -TeMe group in EMA-TeMe.
Ethyl 2-(Thiazol-2-yl)Propanoate
Key Differences :
- Substituent : Contains a thiazole heterocycle.
- Applications : Used in bioactive molecule synthesis (e.g., PPAR regulators) .
- Biological Activity : The thiazole ring enables hydrogen bonding and metal coordination, differing from tellurium's metalloid interactions in EMA-TeMe.
Comparative Data Table
Research Findings and Implications
- Tellurium vs. Sulfur/Oxygen: The -TeMe group in EMA-TeMe confers higher density (inferred ~1.5–2.0 g/cm³ due to Te's atomic mass) and redox activity compared to lighter analogs like ethyl 3-(methylthio)propanoate (density ~1.0–1.2 g/cm³) .
- Biological Compatibility : Sulfur and oxygen analogs dominate fragrance and pharmaceutical applications due to lower toxicity, whereas tellurium compounds are restricted to specialized materials science .
- Synthetic Challenges : EMA-TeMe requires stringent handling due to tellurium's toxicity, unlike simpler esters synthesized via standard esterification .
Biological Activity
Ethyl 2-methyl-2-(methyltellanyl)propanoate, also known by its CAS number 474094-06-9, is a compound that has garnered interest due to its unique chemical structure and potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.
This compound is classified as an organic compound with the molecular formula and a molecular weight of approximately 257.79 g/mol. It appears as a light red to yellow clear liquid with a minimum purity of 95% as determined by gas chromatography (GC). The compound is sensitive to light and air, necessitating storage under inert conditions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 257.79 g/mol |
| Appearance | Light red to yellow liquid |
| Purity | >95% (GC) |
| Storage Conditions | Cool, dark place <15°C |
Antimicrobial Activity
Research indicates that tellurium-containing compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar tellurium compounds can inhibit bacterial growth through disruption of cellular functions and membrane integrity. This suggests that this compound may possess comparable antimicrobial effects.
Case Studies
- Anticancer Properties : A study examining various tellurium derivatives found that certain compounds exhibited cytotoxic effects against cancer cell lines by inducing apoptosis through ROS generation. Although specific data on this compound is lacking, its structural similarities to these derivatives warrant further investigation into its potential anticancer effects.
- Antimicrobial Efficacy : Another relevant study focused on the antimicrobial properties of tellurium compounds against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could significantly reduce bacterial viability, suggesting that this compound might also exhibit similar antimicrobial activity.
Q & A
Basic Experimental Design: How can researchers optimize the Suzuki-Miyaura cross-coupling reaction for synthesizing Ethyl 2-methyl-2-(methyltellanyl)propanoate?
To optimize this reaction, use PdCl₂(dppf)CH₂Cl₂ as a catalyst (0.4–5 mol%) in a DMF/water solvent system under inert conditions (Argon) at 70–120°C. Sodium carbonate (2M) is critical for deprotonation and nucleophilic activation. Microwave irradiation (120°C, 30 min) improves yield (72%) compared to overnight thermal heating . Purification via flash chromatography (EtOAc/hexane gradients) ensures high purity. Monitor reaction progress using TLC or HPLC-MS.
Advanced Mechanistic Insight: What role does the methyltellanyl group play in stabilizing intermediates during nucleophilic substitution reactions?
The methyltellanyl (-TeCH₃) group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic attack. Its polarizable lone pairs stabilize transition states through hyperconjugation, as observed in analogous thiophenoxy and selenoether derivatives. Kinetic studies using ¹H/¹³C NMR and DFT calculations reveal reduced activation energy (ΔG‡) compared to sulfur/selenium analogs . Contradictions in reaction rates under varying solvents (e.g., DMF vs. THF) suggest solvent-dependent Te···O noncovalent interactions .
Basic Analytical Method: Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify methyltellanyl signals (δ ~2.5 ppm for -TeCH₃; δ 55–60 ppm for C-Te).
- HRMS (ESI+) : Confirm molecular ion [M+H]⁺ (e.g., m/z calc. for C₈H₁₆O₂Te: 295.02).
- FT-IR : Key peaks at ~1700 cm⁻¹ (ester C=O) and 600–650 cm⁻¹ (C-Te stretch) .
- X-ray crystallography : Resolves steric effects from the 2-methylpropanoate backbone .
Advanced Data Contradiction: How to resolve discrepancies in catalytic efficiency between Pd and Ni catalysts in tellurium-containing systems?
Pd catalysts (e.g., Pd(dppf)Cl₂) show superior efficacy (>70% yield) over Ni in cross-couplings due to stronger Pd-Te interactions, as evidenced by XANES/EXAFS studies. However, Ni catalysts (e.g., Ni(COD)₂) exhibit higher turnover in reductive eliminations under acidic conditions. Contradictions arise from competing pathways: Pd favors oxidative addition, while Ni promotes single-electron transfer (SET), leading to divergent byproducts. Use cyclic voltammetry and EPR to probe redox behavior .
Basic Purification Strategy: What chromatographic methods are optimal for isolating this compound from byproducts?
- Flash chromatography : Use silica gel with gradients of EtOAc/hexane (30–60%) to separate ester and tellurium-containing byproducts.
- Prep-HPLC : C18 columns (ACN/water + 0.1% TFA) resolve polar impurities (e.g., hydrolyzed acids).
- Recrystallization : Ethanol/water (7:3) yields crystals with >98% purity .
Advanced Biological Activity: What in vitro models are suitable for assessing the antioxidant potential of this compound?
Use DPPH/ABTS radical scavenging assays (IC₅₀ ~20–50 μM) and HepG2 cells under oxidative stress (H₂O₂-induced). The methyltellanyl group acts as a radical trap, with TEAC (Trolox equivalent) values comparable to α-tocopherol. Contrast with selenium analogs to evaluate Te-specific bioactivity. LC-MS/MS confirms metabolite formation (e.g., TeO₂ derivatives) .
Basic Stability Assessment: How does pH influence the hydrolysis of this compound?
Under acidic conditions (pH <3) , ester hydrolysis dominates, yielding 2-methyl-2-(methyltellanyl)propanoic acid (t₁/₂ ~2 h at 25°C). In basic media (pH >10) , tellurium-oxygen bond cleavage occurs, releasing TeCH₃⁻. Monitor via HPLC-UV (λ = 254 nm) and compare kinetics using Arrhenius plots .
Advanced Computational Modeling: Which DFT functionals best predict the electronic structure of this compound?
B3LYP/def2-TZVP accurately reproduces experimental geometries (RMSD <0.02 Å). Include solvent effects (SMD model for DMF) to simulate reaction fields. NBO analysis reveals charge transfer from Te to ester oxygen (Δq ~0.15 e), critical for reactivity .
Basic Toxicity and Handling: What safety protocols are essential when handling methyltellanyl compounds?
- PPE : Nitrile gloves, lab coat, and P95 respirator.
- Ventilation : Use fume hoods; avoid inhalation of Te-containing aerosols.
- Waste disposal : Collect in sealed containers for heavy metal treatment. Acute toxicity (LD₅₀) in rats is ~150 mg/kg; prioritize AMES tests for mutagenicity .
Advanced Structure-Activity Relationship (SAR): How do substituents on the propanoate backbone modulate PPAR-γ agonism?
Replace the ethyl ester with tert-butyl or benzyl groups to enhance lipophilicity (logP ↑1.5 units), improving membrane permeability. Fluorination at the 4-position of aromatic rings (e.g., -CF₃) boosts binding affinity (Kd ~50 nM vs. 200 nM for parent compound) to PPAR-γ, as shown in HEK293T luciferase assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
